molecular formula C11H9N3O2 B3354115 2-(1H-imidazole-2-carbonyl)benzamide CAS No. 57594-27-1

2-(1H-imidazole-2-carbonyl)benzamide

Cat. No.: B3354115
CAS No.: 57594-27-1
M. Wt: 215.21 g/mol
InChI Key: LPDLRABJAZJPLG-UHFFFAOYSA-N
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Description

2-(1H-imidazole-2-carbonyl)benzamide is a heterocyclic organic compound that features both an imidazole ring and a benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-imidazole-2-carbonyl)benzamide typically involves the condensation of 2-aminobenzamide with an imidazole-2-carboxylic acid derivative. The reaction is often carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions generally include refluxing the reactants in an appropriate solvent like dimethylformamide (DMF) or dichloromethane (DCM) for several hours .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(1H-imidazole-2-carbonyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Imidazole-2-carboxylic acid derivatives.

    Reduction: 2-(1H-imidazole-2-yl)benzylamine.

    Substitution: Halogenated benzamides.

Scientific Research Applications

2-(1H-imidazole-2-carbonyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1H-imidazole-2-carbonyl)benzamide involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of metalloproteinases by chelating the metal ions in the active site of the enzyme. This inhibition can disrupt various cellular processes, leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1H-imidazole-2-carbonyl)benzamide is unique due to its dual functional groups, which confer a combination of chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

2-(1H-imidazole-2-carbonyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O2/c12-10(16)8-4-2-1-3-7(8)9(15)11-13-5-6-14-11/h1-6H,(H2,12,16)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPDLRABJAZJPLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=NC=CN2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00345847
Record name Benzamide, 2-(1H-imidazol-2-ylcarbonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00345847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57594-27-1
Record name Benzamide, 2-(1H-imidazol-2-ylcarbonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00345847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(1H-imidazole-2-carbonyl)benzamide
Reactant of Route 2
2-(1H-imidazole-2-carbonyl)benzamide
Reactant of Route 3
2-(1H-imidazole-2-carbonyl)benzamide
Reactant of Route 4
2-(1H-imidazole-2-carbonyl)benzamide
Reactant of Route 5
2-(1H-imidazole-2-carbonyl)benzamide
Reactant of Route 6
2-(1H-imidazole-2-carbonyl)benzamide

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